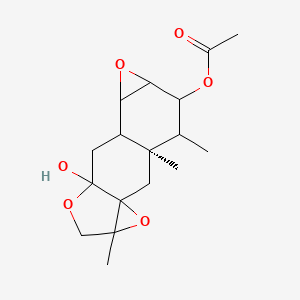

Eremofortin D

Descripción

Propiedades

Número CAS |

60048-74-0 |

|---|---|

Fórmula molecular |

C17H24O6 |

Peso molecular |

324.4 g/mol |

Nombre IUPAC |

[(1R)-8-hydroxy-1,5,15-trimethyl-4,7,12-trioxapentacyclo[8.5.0.03,5.03,8.011,13]pentadecan-14-yl] acetate |

InChI |

InChI=1S/C17H24O6/c1-8-11(21-9(2)18)13-12(22-13)10-5-17(19)16(6-14(8,10)3)15(4,23-16)7-20-17/h8,10-13,19H,5-7H2,1-4H3/t8?,10?,11?,12?,13?,14-,15?,16?,17?/m1/s1 |

Clave InChI |

OINAUIRNJMJNQC-WGGSCDPLSA-N |

SMILES isomérico |

CC1C(C2C(O2)C3[C@@]1(CC45C(O4)(COC5(C3)O)C)C)OC(=O)C |

SMILES canónico |

CC1C(C2C(O2)C3C1(CC45C(O4)(COC5(C3)O)C)C)OC(=O)C |

Origen del producto |

United States |

Eremofortin D: Contextualization and Occurrence Within Natural Product Chemistry

Classification within Sesquiterpenoid Metabolites

Eremofortin D is a naturally occurring chemical compound classified as a sesquiterpenoid. These molecules are a large and diverse class of terpenes built from three isoprene (B109036) units.

Eremophilane-Type Sesquiterpenoids

This compound belongs to the eremophilane-type sesquiterpenoids. mdpi.commdpi.com This group of compounds is characterized by a specific bicyclic carbon skeleton. The eremophilane (B1244597) family is widely distributed in nature, particularly in fungi and plants, and its members exhibit a broad range of biological activities. frontiersin.orgnih.gov Fungi are known to produce over 180 different eremophilane compounds. researchgate.net These fungal metabolites have garnered scientific interest for their potential antimicrobial, cytotoxic, and anti-inflammatory properties. frontiersin.org The biosynthesis of these compounds in Penicillium roqueforti begins with farnesyl diphosphate (B83284), which is cyclized to form the sesquiterpene aristolochene (B1197444). mdpi.comwikipedia.org A series of subsequent enzymatic reactions, including oxidations and rearrangements, leads to the formation of various eremophilane derivatives, including the eremofortins. wikipedia.orgmdpi.com

Valencane-Class Derivatives

Within the broader classification of eremophilanes, this compound is specifically identified as a valencane-class sesquiterpene. researchgate.netnih.gov The valencane (B15190763) subclass is distinguished by the stereochemistry of the methyl groups on the decalin core. vdoc.pub this compound is considered a tricyclic byproduct in the biosynthetic pathway that produces PR toxin. nih.govresearchgate.net

Fungal Sources and Isolation

This compound is a secondary metabolite produced by various fungi. Its isolation has been reported from several microbial sources, with Penicillium roqueforti being the most prominent.

Penicillium roqueforti as a Primary Producer

Penicillium roqueforti, the fungus famously used in the production of blue-veined cheeses, is a primary producer of this compound. mdpi.comresearchgate.netasm.org This mold synthesizes a diverse array of secondary metabolites, including several eremofortins (A, B, C, and D) and the related, more toxic compound, PR toxin. mdpi.commdpi.comasm.org The production of these eremophilane-type sesquiterpenes has been studied to understand the biochemical pathway of PR toxin synthesis. asm.orgnih.gov Research has shown that this compound, along with Eremofortins A, B, and C, are produced in cultures of P. roqueforti. researchgate.netasm.org The acetal (B89532) form of Eremofortin C can lead to the formation of this compound. amazonaws.com

Other Microbial Isolates

Besides Penicillium roqueforti, this compound has been isolated from other fungal species. Notably, it was identified among the metabolites produced by the marine sediment-derived fungus Emericellopsis maritima BC17. mdpi.com This finding highlights that the production of this compound is not exclusive to P. roqueforti and can be found in other fungal genera, including those from marine environments. mdpi.compreprints.org The endophytic fungus Rhizopycnis vagum and a Penicillium species (PR19N-1) isolated from Antarctic deep-sea sediment have also been found to produce various eremophilane-type sesquiterpenes, indicating the broad distribution of this class of compounds in diverse ecological niches. frontiersin.orgresearchgate.net

Historical Perspectives on Discovery

The discovery of this compound is closely linked to the investigation of metabolites produced by Penicillium roqueforti. In the 1970s, extensive research into the secondary metabolites of this fungus led to the isolation and characterization of PR toxin and several related compounds. researchgate.netacs.org this compound was identified as a tricyclic byproduct in this biosynthetic pathway. nih.govresearchgate.net Early studies in 1977 described Eremofortin C as a new metabolite from P. roqueforti cultures. mdpi.comacs.org Subsequent research on the production of various eremophilane-type sesquiterpenes by P. roqueforti strains helped to propose a biochemical pathway for PR toxin synthesis, placing the eremofortins as key components. asm.orgnih.gov

Elucidation of Eremofortin D Biosynthetic Pathways and Genetic Control

Eremofortin D as an Intermediate in PR Toxin Biosynthesis

The biosynthesis of PR toxin is a complex process involving a series of intermediate compounds, including the eremofortins. frontiersin.org this compound is recognized as a tricyclic byproduct within this pathway. researchgate.net The core structure of these compounds is derived from the sesquiterpene aristolochene (B1197444). wikipedia.org

Precursor Relationships and Conversion Steps (e.g., Eremofortin A, B, C conversions)

The journey to PR toxin and its byproducts begins with farnesyl diphosphate (B83284), which is cyclized to form aristolochene. researchgate.netwikipedia.org This initial step is catalyzed by the enzyme aristolochene synthase. wikipedia.orgnih.gov Following the formation of aristolochene, a series of oxidative reactions occur.

The proposed biosynthetic pathway suggests the following key conversions:

Aristolochene to Eremofortin B: Aristolochene undergoes oxidation to form intermediates like 7-epi-neopetasone. mdpi.com Further enzymatic steps, including dehydrogenation and epoxidation, lead to the formation of Eremofortin B. wikipedia.orgmdpi.com

Eremofortin B to Eremofortin A: Eremofortin B can be converted to Eremofortin A through epoxidation of the isopropenyl side chain and subsequent acetylation. wikipedia.org However, there is also evidence suggesting that Eremofortin A might be a shunt product rather than a direct intermediate. mdpi.comresearchgate.net

Eremofortin A to Eremofortin C: Eremofortin A is oxidized at the C-12 position to form Eremofortin C. frontiersin.orgwikipedia.org This step involves the conversion of a methyl group to a primary alcohol. wikipedia.org

Eremofortin C to PR Toxin: The final step in the main pathway is the oxidation of the primary alcohol group of Eremofortin C to an aldehyde, resulting in the formation of the toxic PR toxin. wikipedia.orgmdpi.com This conversion is critical as the aldehyde group is directly responsible for the compound's biological activity. wikipedia.org

This compound is considered a byproduct of this intricate pathway. researchgate.net While the exact point of its divergence is not fully detailed, its formation underscores the complexity of the metabolic network.

Enzymatic Transformations in the Biosynthetic Cascade

Several key enzymes have been identified that catalyze the transformations between the eremofortin intermediates:

| Enzyme | Function | Gene |

| Aristolochene synthase | Catalyzes the cyclization of farnesyl diphosphate to aristolochene. wikipedia.orgnih.gov | ari1 (prx2) researchgate.netwikipedia.org |

| P450 monooxygenases | Involved in the epoxidation of the isopropenyl side chain of Eremofortin B to form deacetyl-eremofortin A and in the formation of Eremofortin B from its precursors. wikipedia.orgmdpi.com | prx8 (ORF5), prx9 (ORF6) mdpi.comnih.gov |

| Acetyltransferase | Catalyzes the acetylation of deacetyl-eremofortin A to yield Eremofortin A. wikipedia.orgmdpi.com | prx11 (ORF8) mdpi.comnih.gov |

| Short-chain oxidoreductase/dehydrogenase | Oxidizes a methyl group on the side-chain of Eremofortin A to form Eremofortin C. frontiersin.orgwikipedia.org | prx1 frontiersin.org |

| Eremofortin C oxidase | Catalyzes the conversion of the alcohol group at C-12 in Eremofortin C to the aldehyde group in PR toxin. This enzyme does not require NAD+ or NADP+ for its activity. mdpi.comnih.gov | Not explicitly named, but its activity is confirmed. nih.gov |

| Short-chain alcohol dehydrogenase | Also implicated in the final oxidation of Eremofortin C to PR toxin. frontiersin.orgwikipedia.org | prx4 nih.gov |

Characterization of Biosynthetic Gene Clusters (BGCs)

The genes responsible for the biosynthesis of PR toxin and its intermediates, including this compound, are organized in a biosynthetic gene cluster (BGC). wikipedia.orgnih.gov This clustering allows for coordinated regulation of the pathway. mdpi.com

Identification of Genes Encoding Biosynthetic Enzymes (e.g., ari1, prx genes)

Research has identified a set of genes, designated as prx (for PR-toxin), that are essential for the biosynthetic pathway. mdpi.comnih.gov The core gene of this cluster is ari1 (also known as prx2), which encodes aristolochene synthase. researchgate.netwikipedia.org

Other identified genes within the cluster include:

prx1 : Encodes a short-chain oxidoreductase/dehydrogenase. frontiersin.orgmdpi.com

prx3 : Encodes a quinone oxidoreductase. nih.gov

prx4 : Encodes a short-chain alcohol dehydrogenase. mdpi.comnih.gov

prx5, prx6, prx9, prx11 : These genes encode cytochrome P450 monooxygenases. mdpi.comnih.gov

prx8 : Encodes an acetyltransferase. wikipedia.orgnih.gov

ORF10 : Encodes a putative transcriptional regulator. wikipedia.org

Gene silencing experiments have confirmed the involvement of several of these genes, including prx1, prx2, prx3, and prx4, as their disruption leads to a significant reduction in PR toxin production. frontiersin.orgnih.gov Silencing of ORF5, ORF6, and ORF8 also resulted in decreased PR toxin levels and affected the production of Eremofortin A and B, further confirming their roles in the pathway. mdpi.comnih.gov

Genomic Organization and Transcriptional Regulation of this compound-related BGCs

The PR toxin BGC in P. roqueforti spans approximately 22.4 kb and contains 11 open reading frames (ORFs). mdpi.comnih.gov Interestingly, the organization of this cluster can vary between different strains and related species like Penicillium chrysogenum. In some P. roqueforti strains, the prx genes are found in two separate subclusters on different contigs of the genome. researchgate.net

The regulation of this gene cluster is complex and involves transcriptional control. wikipedia.org The presence of a putative regulatory gene, ORF10, within the cluster suggests the existence of a dedicated transcription factor that controls the expression of the biosynthetic genes. wikipedia.org Transcription factors are proteins that bind to specific DNA sequences, known as promoter regions, to either activate or repress gene transcription. savemyexams.com The coordinated expression of the prx genes is crucial for the efficient production of the secondary metabolites in the pathway. Environmental factors and the presence of other metabolic pathways can also influence the transcriptional regulation of the cluster. mdpi.com For instance, the silencing of PR toxin cluster genes has been shown to increase the production of mycophenolic acid, indicating a cross-talk between different secondary metabolite pathways. frontiersin.orgnih.gov

Metabolic Engineering and Pathway Manipulation Studies

The knowledge gained from the characterization of the PR toxin biosynthetic pathway and its associated gene cluster has opened avenues for metabolic engineering. The primary goal of such studies is often to reduce or eliminate the production of the toxic end product, PR toxin, in industrially important strains of P. roqueforti used in cheese production.

One significant finding in this area is the identification of a naturally occurring mutation in some commercial P. roqueforti strains. A guanine-to-adenine (G→A) mutation in ORF11, which encodes a cytochrome P450 monooxygenase, results in a premature stop codon. wikipedia.org This mutation disrupts the final steps of PR toxin biosynthesis, leading to the accumulation of the less toxic intermediates Eremofortin A and B. wikipedia.org This discovery highlights a natural mechanism of pathway manipulation that has likely been selected for during the domestication of these fungal strains for food production. wikipedia.org

Furthermore, targeted gene silencing experiments, as mentioned earlier, have demonstrated the feasibility of intentionally manipulating the pathway. By downregulating the expression of key genes like prx1-prx4, researchers have successfully reduced PR toxin production by 65-75%. frontiersin.orgnih.gov These studies not only confirm the function of the targeted genes but also provide a proof-of-concept for using genetic engineering techniques to create safer industrial strains of P. roqueforti. The observed increase in mycophenolic acid production in these silenced mutants also points to the potential for redirecting metabolic flux towards the production of other valuable compounds. frontiersin.orgnih.gov

Gene Silencing and Overexpression Approaches

The genetic basis for the synthesis of this compound is found within the PR toxin biosynthetic gene cluster (prx). In P. roqueforti, this cluster contains the genes encoding the enzymes responsible for converting farnesyl diphosphate into a series of eremophilane-type sesquiterpenoids, including the eremofortins and ultimately PR toxin. mdpi.comnih.gov RNA-mediated gene silencing (or gene knock-down) has been a pivotal technique for functionally characterizing the genes within this cluster. mdpi.com

Initial studies identified a core set of four genes (prx1, prx2, prx3, prx4) adjacent to the aristolochene synthase gene, ari1 (also designated prx2). nih.govmdpi.com Silencing of these four genes led to a significant reduction (65–75%) in the production of PR toxin. nih.govfrontiersin.org This not only confirmed their involvement in the main pathway but also had cascading effects on the levels of intermediate compounds. An interesting consequence observed in these experiments was an increased formation of mycophenolic acid, suggesting a metabolic crosstalk where the blockage of one secondary metabolite pathway leads to the upregulation of another by diverting shared precursors. nih.govfrontiersin.org

Further investigations expanded the known cluster to include additional open reading frames (ORFs). mdpi.com Gene silencing was used to probe the function of ORF5 (an acetyltransferase), ORF6 (a P450 monooxygenase), and ORF8 (a P450 monooxygenase). nih.gov The results from these experiments were crucial in ordering the steps of the biosynthetic pathway leading to PR toxin and its precursors.

Key findings from gene silencing studies include:

Silencing of prx1 confirmed its role in the conversion of Eremofortin C. nih.govfrontiersin.orgresearchgate.net

Silencing of ORF5, ORF6, and ORF8 resulted in a 20% to 40% decrease in PR toxin production, confirming their participation in the pathway. nih.gov

The effect on intermediates was particularly revealing: silencing of ORF5, ORF6, and ORF8 also reduced Eremofortin A levels. mdpi.com

When ORF6 was silenced, production of Eremofortin B was also reduced. mdpi.com Conversely, silencing ORF5 and ORF8 led to an accumulation of Eremofortin B, indicating that the enzymes they encode act on Eremofortin B or a subsequent intermediate. mdpi.com

| Gene Target | Putative Enzyme Function | Effect of Silencing | Inferred Role in Pathway |

|---|---|---|---|

| prx1-prx4 | Oxidoreductase, Oxidase, Dehydrogenase | 65-75% reduction in PR toxin; increased mycophenolic acid. nih.govfrontiersin.org | Core enzymes for PR toxin biosynthesis. nih.govfrontiersin.org |

| ORF5 | Acetyltransferase | Reduced PR toxin and Eremofortin A; accumulation of Eremofortin B. nih.govmdpi.com | Functions in a step after the formation of Eremofortin B. mdpi.com |

| ORF6 | P450 monooxygenase | Reduced PR toxin, Eremofortin A, and Eremofortin B. nih.govmdpi.com | Functions in a step prior to the formation of Eremofortin B. mdpi.com |

| ORF8 | P450 monooxygenase | Reduced PR toxin and Eremofortin A; accumulation of Eremofortin B. nih.govmdpi.com | Functions in a step after the formation of Eremofortin B. mdpi.com |

Isotopic Labeling and Precursor Feeding Experiments

Early precursor feeding experiments using isotopically labeled compounds (notably with ¹⁴C and ¹³C) were instrumental in confirming that PR toxin and its relatives, the eremofortins, are derived via the isoprenoid pathway. nih.gov The foundational steps of this pathway involve the cyclization of farnesyl diphosphate, catalyzed by the enzyme aristolochene synthase, to form the key intermediate, aristolochene. nih.govresearchgate.netmdpi.com This sesquiterpene hydrocarbon then undergoes a series of oxidative modifications, including hydroxylations and rearrangements, to yield the various eremofortins.

While comprehensive studies detailing the specific incorporation of labeled precursors into this compound are not extensively documented, the experiments established the origin of the entire class of compounds. The identification of aristolochene as the parent hydrocarbon and the sequential appearance of other metabolites like Eremofortin A, B, and C in culture fluids provided a temporal map of the pathway. researchgate.netmdpi.com For example, time-course studies showed that production peaks occurred in the sequence of Eremofortin B, then Eremofortin C, and finally PR toxin, suggesting their precursor-product relationship. mdpi.com

This compound is formed as a tricyclic byproduct from this main pathway. nih.govfrontiersin.org The elucidation of the steps leading to its direct precursors, through the labeling of the core carbon skeleton, provides definitive evidence of its origin. The general strategy involves feeding the fungal culture with a labeled primary metabolite, such as [¹³C]-acetate or [¹³C]-mevalonate, and then using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to detect the position and pattern of the isotopic labels in the final products. mdpi.com This allows for the precise mapping of how the carbon backbone is assembled and rearranged.

| Precursor | Isotopic Label Used | Significance |

|---|---|---|

| Acetate / Mevalonate | ¹³C, ¹⁴C | Confirmed the isoprenoid origin of the eremophilane (B1244597) skeleton. nih.gov |

| Farnesyl Diphosphate | - | The direct acyclic precursor that is cyclized to form the core sesquiterpene structure. nih.govmdpi.com |

| Aristolochene | - | The first cyclic intermediate in the pathway leading to all eremofortins and PR toxin. researchgate.netmdpi.com |

Structural Characterization and Chemical Derivatives of Eremofortin D

Advanced Spectroscopic Methods for Structure Elucidation

The definitive structure of Eremofortin D was established using a combination of advanced spectroscopic methods, which are crucial for characterizing complex natural products. These techniques provide detailed insights into the molecule's connectivity, elemental composition, and three-dimensional arrangement.

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for determining the carbon skeleton and the placement of protons within a molecule. For eremophilane-type sesquiterpenes like this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to piece together the molecular structure. mdpi.comouc.edu.cn These experiments reveal proton-proton couplings and correlations between protons and carbons over two or three bonds, which helps in assigning all the proton and carbon signals in the molecule. researchgate.net The analysis of NMR spectra for eremophilanes involves identifying characteristic signals for methyl groups, methines, and quaternary carbons that define this class of compounds. mdpi.comouc.edu.cn

Table 1: Representative ¹H and ¹³C NMR Data for Eremofortin-Type Compounds (Note: Specific data for this compound is often reported in comparison with its analogues. The table below represents typical chemical shifts for the eremophilane (B1244597) core structure. All data recorded in CDCl₃ unless otherwise noted.)

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 1 | ~30-40 | multiplet |

| 2 | ~25-35 | multiplet |

| 3 | ~35-45 | multiplet |

| 4 | ~30-40 | multiplet |

| 5 | ~40-50 | - |

| 6 | ~20-30 | multiplet |

| 7 | ~125-145 | - |

| 8 | ~190-210 | - |

| 9 | ~120-130 | ~6.0-6.2 (s) |

| 10 | ~160-170 | - |

| 11 | ~140-150 | - |

| 12 | ~20-25 | ~1.8-2.2 (s) |

| 13 | ~20-25 | ~1.8-2.2 (s) |

| 14 | ~15-20 | ~0.9-1.2 (d, J≈7) |

| 15 | ~5-10 | ~1.0-1.2 (d, J≈7) |

Data is generalized from typical eremophilane structures and may not exactly match this compound. Specific assignments depend on the full analysis of 2D NMR correlations. mdpi.comouc.edu.cnresearchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is utilized to determine the precise molecular formula of a compound. mdpi.commdpi.com For this compound and its analogues, this technique provides an exact mass measurement, which allows for the calculation of the elemental composition with high accuracy. mdpi.comouc.edu.cn For instance, the molecular formula for a related eremophilane was established as C₁₅H₂₀O₃ by an HRESIMS peak at m/z 247.1342 [M-H]⁻. mdpi.com This information is fundamental and corroborates data from NMR spectroscopy to confirm the identity of the isolated compound.

Determining the absolute configuration of a chiral molecule is a critical aspect of its structural elucidation. Electronic Circular Dichroism (ECD) is a spectroscopic technique that is highly sensitive to the stereochemistry of a molecule. rsc.org The absolute configuration of eremophilanes can be assigned by comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations, often using time-dependent density functional theory (TDDFT). nih.govuni-duesseldorf.de This method has become a standard for assigning the absolute configuration of flexible and complex natural products. nih.govscielo.br The process involves conformational analysis to find the most stable structures, which are then used to calculate the theoretical ECD spectrum for comparison with the experimental data. rsc.org

Single-crystal X-ray diffraction is the most unambiguous method for determining the three-dimensional structure of a crystalline compound. carleton.eduwikipedia.org This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of the molecule. carleton.edu If a suitable single crystal of this compound can be obtained, X-ray analysis can provide an unequivocal structural proof, confirming the connectivity and stereochemistry derived from other spectroscopic methods. kib.ac.cnuhu-ciqso.es The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to build a 3D map of the electron density within the crystal. wikipedia.orgfzu.cz

Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration

Isolation and Elucidation of this compound Analogues and Related Eremophilanes

This compound belongs to a large family of eremophilane sesquiterpenoids, which are frequently isolated from fungi, particularly of the Penicillium genus. ouc.edu.cnmdpi.com Research on fungal metabolites often leads to the discovery of new and known analogues alongside this compound. For example, chemical investigations of fungi like Emericellopsis maritima and Penicillium roqueforti have yielded a variety of eremophilanes. mdpi.comresearchgate.net These studies report the isolation of compounds such as Eremofortin A, Eremofortin C, and PR Toxin, which are structurally related to this compound. researchgate.netmdpi.com The isolation process typically involves chromatographic separation of the fungal extract, and the structural elucidation of each analogue is carried out using the same spectroscopic methods described above (NMR, HRESIMS, ECD). mdpi.comnih.gov The discovery of these related compounds contributes to understanding the chemical diversity of eremophilanes and their biosynthetic pathways. mdpi.comnih.gov

Advanced Research Methodologies and Experimental Approaches

Fungal Cultivation and Strain Manipulation Techniques

The production of Eremofortin D is intrinsically linked to the growth and metabolic activity of Penicillium roqueforti. Consequently, the manipulation of fungal cultivation conditions and the application of modern metabolic engineering strategies are crucial for studying this compound.

Optimization of Fermentation Conditions

The biosynthesis of this compound is a secondary metabolic process, meaning it is highly sensitive to the environmental and nutritional conditions of the fungal culture. Research has shown that the production of eremofortins, including this compound, can be significantly influenced by the composition of the growth medium, temperature, pH, and aeration.

Early studies on the production of PR-toxin and its related eremofortin metabolites by P. roqueforti laid the groundwork for understanding the optimal fermentation parameters. It was observed that the choice of substrate is a critical factor, with cereal-based media generally yielding higher production levels compared to legumes. nih.gov Specifically, growth on corn has been associated with the greatest production of PR-toxin, a close relative of this compound in the same biosynthetic pathway. nih.gov The addition of corn extracts to liquid culture media was found to substantially increase the production of Eremofortin C and PR-toxin. nih.gov

Temperature and pH are also key regulatory factors. The optimal temperature for the production of these metabolites has been identified to be in the range of 20 to 24°C. nih.gov Furthermore, a distinctly acidic environment, with an optimal pH of around 4.0, was found to favor the synthesis of both Eremofortin C and PR-toxin. nih.gov Aeration is another critical parameter, with stationary cultures demonstrating higher toxin production than those subjected to gentle shaking. nih.gov These findings suggest that the production of this compound, as a related metabolite, would likely be optimized under similar conditions.

**Table 1: Optimized Fermentation Parameters for Eremofortin Production in *Penicillium roqueforti***

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Substrate | Cereals (e.g., Corn) | nih.gov |

| Temperature | 20-24°C | nih.gov |

| pH | ~4.0 | nih.gov |

| Aeration | Stationary Culture | nih.gov |

One Strain-Many Compounds (OSMAC) Approach for Metabolite Diversity

The "One Strain-Many Compounds" (OSMAC) approach is a powerful strategy in natural product discovery that leverages the principle that a single microbial strain possesses the genetic capacity to produce a wide array of secondary metabolites, many of which are not expressed under standard laboratory conditions. By systematically altering cultivation parameters, such as media composition, temperature, pH, and co-cultivation with other microorganisms, researchers can awaken these "silent" biosynthetic gene clusters, leading to the production of novel or previously undetected compounds.

While specific studies focusing exclusively on applying the OSMAC approach to maximize the diversity of eremofortins, including this compound, in Penicillium roqueforti are not extensively detailed in the provided search results, the general application of this strategy to P. roqueforti has been a subject of interest. researchgate.netnih.govmdpi.com The chemical diversity of metabolites from this fungus, which includes not only eremofortins but also roquefortines, mycophenolic acid, andrastins, and isofumigaclavines, makes it a prime candidate for OSMAC-based investigations. nih.govmdpi.com Such studies aim to uncover the full metabolic potential of this industrially important fungus and could lead to the discovery of new eremofortin derivatives or conditions that enhance the production of known minor compounds like this compound. researchgate.net

Bioinformatic and Genomic Analysis in Gene Cluster Studies

The advent of whole-genome sequencing and advanced bioinformatic tools has revolutionized the study of fungal secondary metabolism. For this compound, these approaches have been pivotal in identifying and characterizing the genetic blueprint for its biosynthesis.

This compound is a byproduct of the PR-toxin biosynthetic pathway. asm.org In silico analysis of the P. roqueforti genome led to the identification of a 22.4-kb gene cluster responsible for the production of PR-toxin and its precursors. nih.govresearchgate.net This cluster, often referred to as the prx cluster, contains 11 open reading frames (ORFs) that encode the enzymatic machinery required for the synthesis of the eremophilane (B1244597) skeleton and its subsequent modifications. nih.govmdpi.com

Bioinformatic analyses have been crucial in assigning putative functions to the genes within this cluster. nih.govmdpi.com These predictions are based on sequence homology to known enzymes from other fungal biosynthetic pathways. The core of the pathway is the cyclization of farnesyl diphosphate (B83284) to aristolochene (B1197444), catalyzed by an aristolochene synthase. nih.govnih.gov Subsequent steps, leading to the formation of various eremofortins, are predicted to be carried out by a series of oxidoreductases, oxidases, P450 monooxygenases, dehydrogenases, and a transferase encoded within the cluster. nih.gov

The identification of this gene cluster not only provided a roadmap for understanding this compound biosynthesis but also enabled targeted genetic studies to validate the function of the encoded enzymes. Furthermore, comparative genomic studies have revealed the presence of a similar, albeit silent, gene cluster in the related fungus Penicillium chrysogenum, offering insights into the evolution of this metabolic pathway. nih.gov

Enzyme Assays and Functional Characterization of Biosynthetic Proteins

Following the bioinformatic identification of the PR-toxin gene cluster, enzyme assays and functional characterization of the encoded proteins are essential to confirm their roles in the biosynthetic pathway of eremofortins.

Gene silencing techniques, such as RNA interference, have been employed to investigate the function of specific genes within the prx cluster in P. roqueforti. nih.govnih.gov The targeted silencing of genes encoding an acetyltransferase (ORF5) and two P450 monooxygenases (ORF6 and ORF8) resulted in a significant reduction in the production of PR-toxin. nih.gov Notably, these genetic modifications also altered the production levels of Eremofortin A and Eremofortin B, providing strong evidence for their role as intermediates in the pathway and confirming the involvement of these enzymes in the biosynthesis of the eremofortin backbone. nih.gov

Further studies involving the silencing of four genes, prx1-4, which encode a short-chain oxidoreductase/dehydrogenase, an aristolochene synthase, an oxidase, and an alcohol dehydrogenase, respectively, also led to a 65-75% reduction in PR-toxin production. mdpi.comnih.gov These results underscore the critical role of these enzymes in the pathway. The accumulation of specific intermediates in these mutant strains allows for a more precise mapping of the biosynthetic steps leading to the various eremofortin compounds, including the shunt product this compound.

While direct enzymatic assays using purified proteins from the this compound pathway are complex, the data from these genetic manipulation experiments provide compelling indirect evidence for the function of the biosynthetic proteins involved.

Table 2: Genes and Putative Functions in the this compound Biosynthetic Pathway

| Gene/ORF | Putative Enzyme Function | Experimental Evidence | Reference |

|---|---|---|---|

| ari1 (prx2) | Aristolochene synthase | Gene silencing reduces PR-toxin production | mdpi.comnih.gov |

| prx1 | Short-chain oxidoreductase/dehydrogenase | Gene silencing reduces PR-toxin production | mdpi.comnih.gov |

| prx3 | Oxidase | Gene silencing reduces PR-toxin production | mdpi.comnih.gov |

| prx4 | Alcohol dehydrogenase | Gene silencing reduces PR-toxin production | mdpi.comnih.gov |

| ORF5 | Acetyltransferase | Gene silencing reduces PR-toxin and affects Eremofortin A/B levels | nih.gov |

| ORF6 | P450 monooxygenase | Gene silencing reduces PR-toxin and affects Eremofortin A/B levels | nih.gov |

| ORF8 | P450 monooxygenase | Gene silencing reduces PR-toxin and affects Eremofortin A/B levels | nih.gov |

| ORF11 | Cytochrome P450 monooxygenase | A substitution in this gene in non-Roquefort strains leads to an inability to produce PR-toxin and accumulation of Eremofortin A & B. | researchgate.net |

Emerging Research Frontiers and Future Perspectives

Comparative Biosynthetic Pathway Analysis Across Fungal Species

Eremofortin D is a tricyclic byproduct of the PR toxin biosynthetic pathway. frontiersin.orgresearchgate.net The biosynthesis of PR toxin and its intermediates, including this compound, originates from the sesquiterpene aristolochene (B1197444). frontiersin.orgresearchgate.net This initial step is catalyzed by aristolochene synthase. frontiersin.org The gene encoding this enzyme, ari1 (prx2), has been identified in Penicillium roqueforti. mdpi.com

Subsequent modifications of the aristolochene core lead to the formation of various eremofortins. While the complete biosynthetic pathway to this compound is not fully elucidated, it is known to involve a series of oxidation and cyclization reactions. frontiersin.org For instance, the conversion of aristolochene to the trioxygenated intermediate Eremofortin B involves a hydroxysterol oxidase-like enzyme, a quinone-oxidase, and a P450 monooxygenase. frontiersin.org Further oxidation by another P450 monooxygenase and subsequent acetylation leads to Eremofortin A. frontiersin.org Eremofortin C is then formed by the oxidation of Eremofortin A. frontiersin.org

Comparative analyses of secondary metabolite gene clusters in different fungal species have revealed both conservation and divergence in biosynthetic pathways. For example, the mycophenolic acid biosynthetic gene cluster in P. roqueforti is structurally similar to that in P. brevicompactum. mdpi.com Conversely, the roquefortine C biosynthetic gene cluster in P. roqueforti is smaller than the corresponding meleagrin (B1676177) cluster in P. chrysogenum, lacking three genes responsible for converting roquefortine C to meleagrin. mdpi.com Such comparative studies are crucial for understanding the evolutionary diversification of secondary metabolite production in fungi.

While the PR toxin gene cluster has been identified in P. roqueforti, containing genes for aristolochene synthase, oxidoreductases, oxidases, and P450 monooxygenases, the specific enzymatic steps leading exclusively to this compound remain an area of active investigation. frontiersin.orgnih.gov Differences in the presence and regulation of specific tailoring enzymes likely account for the varying profiles of eremofortins and related metabolites observed across different fungal species and even strains. For instance, some fungal species can convert roquefortine C into other metabolites like meleagrin and oxaline, a capability absent in P. roqueforti. mdpi.com

Uncharacterized Genes and Enzymes in this compound Metabolism

The biosynthetic gene cluster for PR toxin in Penicillium roqueforti, which also governs the production of this compound, spans approximately 22.4 kb and contains 11 open reading frames (ORFs). researchgate.netnih.gov While the functions of several genes have been elucidated through gene silencing and heterologous expression studies, a number of genes within this cluster remain uncharacterized. researchgate.netmdpi.com

The identified genes encode for key enzymes such as aristolochene synthase, an oxidoreductase, an oxidase, two P450 monooxygenases, a transferase, and two dehydrogenases. researchgate.netnih.gov Gene silencing experiments have confirmed the involvement of ORFs encoding a short-chain dehydrogenase, aristolochene synthase, a quinone oxidase, an acetyltransferase, and two P450 monooxygenases in the biosynthesis of PR toxin and its intermediates. researchgate.netnih.gov

However, the precise roles of other ORFs within the cluster are yet to be fully determined. researchgate.net For example, an ORF with a domain of unknown function (DUF3237) is present in the cluster, and its silencing affects the production of PR toxin and eremofortin A, indicating its participation in the pathway. mdpi.com The specific biochemical reactions catalyzed by the enzymes encoded by these uncharacterized genes are critical missing pieces in the complete picture of this compound metabolism. Understanding the function of these enzymes will be key to manipulating the pathway for specific outcomes.

The table below summarizes the known and putative functions of genes within the PR toxin biosynthetic cluster.

| Gene/ORF | Putative/Confirmed Function | Reference |

| ari1 (prx2) | Aristolochene synthase | mdpi.com |

| prx1 | Short-chain oxidoreductase/dehydrogenase | mdpi.com |

| prx3 | Oxidase | mdpi.com |

| prx4 | Alcohol dehydrogenase | mdpi.com |

| ORF5 | Acetyltransferase | nih.gov |

| ORF6 | P450 monooxygenase | nih.gov |

| ORF7 | Domain of Unknown Function (DUF3237) | mdpi.com |

| ORF8 | P450 monooxygenase | nih.gov |

Synthetic Biology Approaches for Pathway Reconstitution and Engineering

Synthetic biology offers powerful tools for elucidating and engineering complex biosynthetic pathways like that of this compound. tech4future.info Heterologous expression, a cornerstone of synthetic biology, involves transferring the genes of a biosynthetic pathway from the native producer organism into a more tractable host, such as Saccharomyces cerevisiae or Aspergillus oryzae. nih.govnih.govnih.gov This approach allows for the functional characterization of individual genes and the reconstitution of the entire pathway in a controlled environment. frontiersin.orgnih.gov

For the this compound pathway, this would involve cloning the identified genes from the P. roqueforti PR toxin cluster into suitable expression vectors and introducing them into a heterologous host. nih.gov By selectively expressing different combinations of genes, researchers can pinpoint the specific enzymes responsible for each step of the biosynthetic cascade leading to this compound. This strategy has been successfully employed to elucidate the biosynthetic pathways of other complex fungal metabolites. mdpi.com

Furthermore, synthetic biology enables the engineering of these pathways to enhance the production of desired compounds or to create novel analogues. nih.gov For instance, by overexpressing rate-limiting enzymes or down-regulating competing pathways, the metabolic flux towards this compound could be increased. frontiersin.org Protein engineering techniques could also be used to modify the substrate specificity or catalytic efficiency of the biosynthetic enzymes, potentially leading to the production of new this compound derivatives with altered biological activities. The principles of synthetic biology provide a roadmap for moving from pathway discovery to the rational design and construction of microbial cell factories for the production of valuable natural products. tech4future.info

Exploration of Novel this compound Analogues from Diverse Sources

While this compound is primarily associated with Penicillium roqueforti, the exploration of other fungal species, particularly those from unique ecological niches, presents a promising avenue for the discovery of novel this compound analogues. frontiersin.orgresearchgate.net Fungi from marine environments, for instance, are known to produce a rich diversity of secondary metabolites, including new eremophilane-type sesquiterpenoids. preprints.orgfrontiersin.org

Recent studies have led to the isolation of new eremophilane (B1244597) derivatives from marine-derived fungi such as Emericellopsis maritima and Phomopsis sp. preprints.orgfrontiersin.orgmdpi.com For example, Emericellopsis maritima was found to produce several new eremophilanes when cultivated under different conditions, highlighting the potential of the "one strain-many compounds" (OSMAC) approach to unlock the full metabolic potential of a single fungal strain. preprints.orgfrontiersin.org Similarly, a mangrove endophytic fungus, Phomopsis sp., yielded seven new sesquiterpene derivatives, including eremofortin F and eremofortins G-J. mdpi.com An Antarctic deep-sea derived fungus, Penicillium sp. PR19 N-1, has also been shown to produce new eremophilane-type sesquiterpenes. researchgate.net

These findings underscore the vast, largely untapped reservoir of chemical diversity within the fungal kingdom. By exploring a wider range of fungal species from diverse habitats, it is highly probable that novel analogues of this compound with unique chemical structures and potentially new biological activities will be discovered.

The table below lists some recently discovered eremofortin analogues and their fungal sources.

| Compound | Fungal Source | Reference |

| Eremofortin F | Phomopsis sp. | mdpi.com |

| Eremofortins G-J | Phomopsis sp. | mdpi.com |

| New Eremophilanes (1-3) | Emericellopsis maritima | preprints.org |

| New Eremophilane-type sesquiterpenes (1-5) | Penicillium sp. PR19 N-1 | researchgate.net |

| Lithocarins B and C | Diaporthe lithocarpus | nih.gov |

Ecological Roles of this compound in Fungal Interactions

The ecological roles of many fungal secondary metabolites, including this compound, are not yet fully understood. researchgate.netscilit.com These compounds are often produced in specific environmental contexts, suggesting they play a role in mediating interactions with other organisms. nih.gov Fungi engage in complex and dynamic interactions with plants, insects, and other microbes, and their secondary metabolites are key mediators in these relationships. mdpi.comfrontiersin.orgfrontiersin.org

While the direct ecological function of this compound has not been extensively studied, its co-production with the more toxic PR toxin suggests it may have a role in a broader chemical defense strategy. frontiersin.org It has been reported that eremofortins A, B, C, and D had no effect on the ciliate protozoan Colpidium campylum, a model organism used to detect toxicity. epa.gov This suggests that this compound may not have broad-spectrum toxicity but could have more specific ecological targets.

Fungal secondary metabolites can act as deterrents to herbivores, competitors, or pathogens. mdpi.com They can also function as signaling molecules in symbiotic relationships. frontiersin.org Given that Penicillium roqueforti is a saprophytic fungus found in diverse environments like soil and decaying organic matter, this compound could be involved in competing with other microorganisms for resources or in deterring grazing by microinvertebrates. epa.gov Further research is needed to investigate the specific ecological interactions in which this compound plays a role. This could involve co-culture experiments with other fungi, bacteria, or grazing organisms to observe changes in this compound production and its effects on the interacting organisms.

Q & A

Q. How does this compound fit into the PR toxin biosynthesis pathway?

- Methodological Answer : this compound (EreD) is a tricyclic intermediate in PR toxin biosynthesis. Its formation is linked to enzymatic steps catalyzed by cytochrome P450 monooxygenases (e.g., Prx8/Prx9) and dehydrogenases (e.g., Prx4), which modify precursors like aristolochene. Gene silencing studies (e.g., prx1 and prx10 overexpression) demonstrate pathway crosstalk, where EreD accumulation correlates with reduced PR toxin yields .

Q. What analytical techniques confirm the structural integrity of this compound during isolation?

- Methodological Answer :

- Chromatography : TLC and column chromatography ensure purity (Rf values compared to authentic standards).

- Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., C₁₅H₂₀O), while NMR identifies stereochemical equilibria (e.g., H-9 δ 6.55 ppm in CDCl₃) .

- Comparative Analysis : Co-chromatography and mixed melting points with synthetic references validate identity .

Advanced Research Questions

Q. How do genetic modifications in Penicillium roqueforti affect this compound production?

- Methodological Answer : Targeted gene silencing (e.g., prx3, prx5) alters metabolite profiles. For example, silencing prx5 increases eremofortin B while reducing EreD and PR toxin. Transcriptomic comparisons between wild-type and mutant strains (e.g., penicillin-deficient P. chrysogenum) reveal upregulated prx genes, linking secondary metabolite regulation to primary pathway disruptions .

Q. What experimental approaches resolve contradictions in this compound’s reported stability and occurrence in cheese?

- Methodological Answer : Discrepancies arise from extraction conditions (e.g., NADPH₂-dependent enzymatic steps) and environmental factors (pH, temperature). To address this:

- Stability Assays : Incubate EreD under cheese-ripening conditions (e.g., 4°C, anaerobic) and monitor degradation via HPLC .

- Comparative Culturing : Grow P. roqueforti in media mimicking cheese substrates (e.g., casein-rich vs. sucrose-yeast extract) to assess metabolite profiles .

- Sensitivity Testing : Use protozoan bioassays (e.g., C. campylum) to detect toxicity thresholds, as EreD shows no activity at 10 mg/mL .

Q. How do enzymatic mechanisms differ between this compound and related metabolites like eremofortin C?

- Methodological Answer : Key differences lie in redox reactions:

- Eremofortin C → EreD : Requires NADPH₂-dependent oxidases (e.g., Prx11 acetyltransferase) to stabilize the tricyclic structure.

- Eremofortin A → EreD : Involves dehydrogenases (Prx4) for ketone reduction, validated via sodium borohydride reduction assays .

- Kinetic Studies : Compare Vmax and Km values of purified enzymes (e.g., quinone oxidoreductase vs. P450 monooxygenases) using spectrophotometric assays .

Key Data and Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.